N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-(3,3-diphenylpropylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-24(22-14-8-3-9-15-22)25-18-19-30(28,29)26-17-16-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23,26H,16-19H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRPGROFWBUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide typically involves the reaction of 3,3-diphenylpropylamine with sulfamoyl chloride to form the sulfamoyl derivative. This intermediate is then reacted with 2-bromoethylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and bases like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and receptors .
Comparison with Similar Compounds
Research Implications
- Structural Flexibility : The diphenylpropyl chain in the target compound may optimize binding to hydrophobic pockets, whereas smaller substituents (e.g., LMM5’s benzyl/methyl) favor reduced steric hindrance.
- Functional Group Impact : Sulfamoyl groups enhance target engagement through H-bonding, while urea (3d) or nitro () groups prioritize alternative electronic interactions.
- Synthetic Challenges : Complex derivatives like 6e face lower yields (40%), underscoring the need for optimized protocols compared to simpler benzamides .
Biological Activity
N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide is a compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to explore its biological activity, highlighting research findings, structure-activity relationships (SAR), and case studies that illustrate its efficacy.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
This compound features a sulfamoyl group which is known for its role in enhancing biological activity through interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfamoyl derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity.
Anticancer Potential
This compound has also been investigated for its anticancer properties. A study focusing on similar benzamide derivatives demonstrated their ability to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation . The compound's structural characteristics allow it to interact effectively with targets involved in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl groups and the sulfamoyl moiety have been shown to influence both potency and selectivity against various pathogens and cancer cell lines. For example, alterations in substituents on the aromatic rings can enhance binding affinity to target proteins, thereby increasing efficacy .
Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the antimicrobial efficacy of this compound against MRSA. The minimum inhibitory concentration (MIC) was determined to be 1.5 µM, indicating potent activity. The study utilized both in vitro assays and in vivo models to confirm the compound's effectiveness in reducing bacterial load in infected tissues .
Study 2: Anticancer Activity in Breast Cancer Models
In another investigation, this compound was tested on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC/HCl) to activate carboxylic acid intermediates. For example, acetonitrile:water (3:1) solvent systems under prolonged stirring (72 hours) can achieve yields up to 75%. Post-reaction purification via crystallization (methanol:water, 4:1) is critical to isolate the product . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time. Monitoring intermediates via TLC or HPLC ensures reaction progression .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming sulfamoyl and benzamide moieties. Aromatic protons appear as multiplets in δ 7.0–8.0 ppm, while ethylenic protons resonate at δ 3.5–4.5 ppm .
- IR Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves 3D molecular geometry, including bond angles and dihedral angles, using monoclinic (P21/c) crystal systems .
Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Substituent Variation : Modify diphenylpropyl or benzamide groups to assess steric/electronic effects on bioactivity. For example, introducing nitro or trifluoromethyl groups alters electron density and binding affinity .
- Enzyme Assays : Use fluorescence polarization or SPR to quantify interactions with targets (e.g., kinases, proteases). IC50 values from dose-response curves establish inhibitory potency .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for sulfamoyl group reactions. Software like Gaussian or ORCA optimizes molecular geometries .
- Reaction Path Search : Use artificial force-induced reaction (AFIR) methods to explore plausible reaction pathways, prioritizing low-energy intermediates .
- Machine Learning : Train models on existing reaction datasets to predict regioselectivity in electrophilic substitutions .
Q. What methodologies resolve contradictions between theoretical predictions and experimental outcomes in sulfamoyl-containing benzamides?
- Methodological Answer :
- Multi-Variable DOE : Design experiments using response surface methodology (RSM) to identify interactions between temperature, solvent, and catalyst loading .
- In Silico-Experimental Feedback Loops : Refine computational models by iteratively comparing DFT-predicted yields with actual lab results. For example, discrepancies in sulfonamide bond formation may require recalibrating solvation models .
- Synchrotron XRD : Resolve crystallographic ambiguities when NMR/IR data conflict with predicted geometries .
Q. How can advanced separation techniques improve purification of intermediates in the synthesis of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns with acetonitrile/water gradients to separate polar byproducts. Optimize retention times using UV detection at λ = 254 nm .
- Membrane Technologies : Employ nanofiltration membranes (MWCO 300–500 Da) to concentrate the product while removing low-MW impurities .
- Dynamic Crystallization : Adjust cooling rates and anti-solvent addition to control crystal polymorphism, enhancing purity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., cell viability vs. enzymatic activity) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability. For instance, inconsistent IC50 values may stem from differences in cell permeability or protein expression levels .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding under varying pH or ionic strength to explain assay-specific discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
